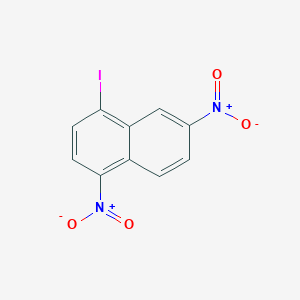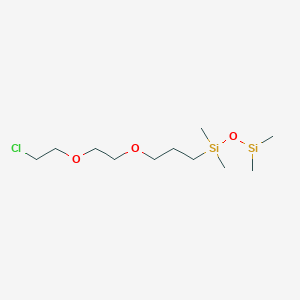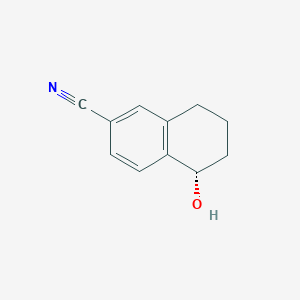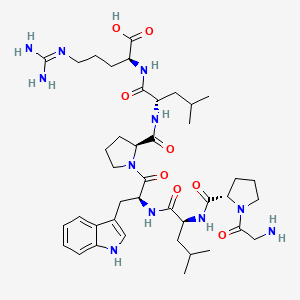
4-Iodo-1,6-dinitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1,6-dinitronaphthalene is an organic compound with the molecular formula C10H5IN2O4 It is a derivative of naphthalene, characterized by the presence of iodine and nitro groups at specific positions on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,6-dinitronaphthalene typically involves the nitration of 1-iodonaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually performed at low temperatures to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring .
Industrial Production Methods: Industrial production of dinitronaphthalene compounds, including this compound, often employs similar nitration techniques. advancements in green chemistry have led to the development of more environmentally friendly methods, such as using solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) in the presence of dioxygen and acetic anhydride .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-1,6-dinitronaphthalene undergoes various chemical reactions, including:
Nitration: Introduction of additional nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the iodine atom with other substituents.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogen exchange reactions using reagents like sodium iodide.
Major Products:
Reduction: Formation of 4-amino-1,6-dinitronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1,6-dinitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Iodo-1,6-dinitronaphthalene involves its interaction with specific molecular targets. The nitro groups on the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 4-Iodo-1,8-dinitronaphthalene
Comparison: 4-Iodo-1,6-dinitronaphthalene is unique due to the specific positioning of the iodine and nitro groups, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
827041-35-0 |
|---|---|
Molekularformel |
C10H5IN2O4 |
Molekulargewicht |
344.06 g/mol |
IUPAC-Name |
4-iodo-1,6-dinitronaphthalene |
InChI |
InChI=1S/C10H5IN2O4/c11-9-3-4-10(13(16)17)7-2-1-6(12(14)15)5-8(7)9/h1-5H |
InChI-Schlüssel |
BQAWSSGGAPMESH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)
![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)



![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)

![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
![{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202625.png)
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)
